molecular formula C10H11N3O2 B3136282 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid CAS No. 4144-70-1

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid

Cat. No.: B3136282
CAS No.: 4144-70-1
M. Wt: 205.21 g/mol
InChI Key: MBYDJZFBIGPCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-Benzo[d][1,2,3]triazol-2-yl)butanoic acid is a heterocyclic compound featuring a benzotriazole core linked to a butanoic acid chain. This compound is commercially available (e.g., from CymitQuimica) in varying quantities, reflecting its utility in pharmaceutical and materials research .

Properties

IUPAC Name

4-(benzotriazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYDJZFBIGPCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302591
Record name 2H-Benzotriazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-70-1
Record name 2H-Benzotriazole-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzotriazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid typically involves the reaction of 2H-benzo[d][1,2,3]triazole with butanoic acid derivatives. One common method includes the use of ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate as an intermediate, which is then hydrolyzed to yield the desired acid . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzo[d][1,2,3]triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry demonstrated its efficacy against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties
This compound also displays antimicrobial activity. A study found that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Agricultural Science

Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its ability to disrupt cellular processes in pests makes it a candidate for developing environmentally friendly pesticides. Research has indicated that formulations containing this compound can effectively reduce pest populations while minimizing harm to non-target species .

Plant Growth Regulation
Studies have suggested that this compound can act as a plant growth regulator. It has been shown to enhance root development and improve stress tolerance in plants under adverse conditions, which could lead to increased agricultural productivity .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its role in synthesizing novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research published in Polymer Science highlighted the potential of using this compound in creating high-performance materials for industrial applications .

Nanotechnology Applications
this compound has also been investigated for its application in nanotechnology. It can serve as a stabilizing agent in the synthesis of nanoparticles, which are crucial for various applications including drug delivery systems and catalysis .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry Induced apoptosis in breast cancer cells
Antimicrobial ActivityAntimicrobial Agents Effective against Gram-positive and Gram-negative bacteria
Pesticide DevelopmentEnvironmental Science Reduced pest populations with minimal non-target harm
Plant Growth RegulationAgricultural Research Enhanced root development and stress tolerance
Polymer ChemistryPolymer Science Improved thermal stability and mechanical properties
NanotechnologyNanotechnology Journal Stabilizing agent for nanoparticle synthesis

Mechanism of Action

The mechanism of action of 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation . The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

  • 3-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-hydroxyphenethyl-substituted phthalocyanines: These metal-free or metal-complexed phthalocyanines incorporate a benzotriazole group attached to a hydroxyphenethyl chain. Unlike 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid, the extended aromatic system in phthalocyanines enables strong absorption in the visible spectrum, making them suitable for photodynamic therapy. The hydroxyphenethyl group further enhances photochemical stability compared to the butanoic acid chain .
  • N-(4-(R-2H-Benzo[d][1,2,3]triazol-2-yl)phenyl)-4-R’-benzamides and ureas: These derivatives replace the butanoic acid with benzamide or urea groups. Studies highlight their antiviral activity, particularly against RNA viruses, where the benzotriazole core interacts with viral enzymes. The absence of a carboxylic acid group reduces solubility but improves membrane permeability, suggesting divergent pharmacokinetic profiles .

Heterocyclic Core Variations

  • (S)-4-(Methylthio)-2-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamido)butanoic acid: This compound substitutes the benzotriazole with a benzotriazinone ring (an oxygen-containing analogue). Additionally, the methionine side chain introduces sulfur-based interactions, which may influence enzyme inhibition compared to the simpler butanoic acid chain .
  • 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid: Replacing benzotriazole with a benzooxazinone ring shifts the electronic properties due to oxygen’s electronegativity. This modification reduces nitrogen-mediated hydrogen bonding but improves stability under acidic conditions, suggesting tailored applications in drug delivery systems .

Functional Derivatives in Medicinal Chemistry

  • S-Substituted 1,3,4-Oxadiazoles: Derivatives synthesized from 4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin exhibit antimicrobial activity. The piperidin group, unlike butanoic acid, introduces basicity, which may enhance interactions with bacterial membranes. Cyclization via POCl3 yields oxadiazoles with improved metabolic stability, demonstrating how substituent choice impacts biological efficacy .

Biological Activity

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid, also known as BTBA, is an organic compound characterized by its unique structure that includes a benzo[d][1,2,3]triazole moiety attached to a butanoic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BTBA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 4144-70-1

Antimicrobial Activity

Studies indicate that this compound exhibits promising antimicrobial properties. It has been reported to show activity against various bacterial strains. For instance:

  • In vitro studies have suggested that BTBA may possess antibacterial effects comparable to established antibiotics.
  • Specific tests against drug-resistant Gram-positive bacteria have shown significant efficacy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. While specific mechanisms remain to be fully elucidated, structural similarities with known anti-inflammatory agents hint at a possible role in inhibiting inflammatory pathways. Further research is needed to confirm these properties and understand the underlying mechanisms.

Anticancer Activity

Research into the anticancer potential of BTBA has yielded promising results:

  • A study highlighted the synthesis of various benzotriazole derivatives, including BTBA, which exhibited antiproliferative activity against human cancer cell lines .
  • The half-maximal inhibitory concentration (IC50) values for related compounds were reported to be in the low nanomolar range, indicating strong potential for further development as anticancer agents .

Case Studies and Research Findings

StudyFindings
Wei et al. (2010)Investigated triazole derivatives for antimicrobial activity; indicated that BTBA might act as an antibiotic against certain strains.
Barbuceanu et al. (2020)Reported on the synthesis and antibacterial activity of triazole derivatives, showing BTBA's potential against resistant bacteria .
Discovery of Benzotriazole DerivativesAssessed antiproliferative activities; BTBA derivatives showed significant inhibition in cancer cell lines with IC50 values comparable to doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of BTBA can be attributed to its structural components:

  • The triazole ring is known for its ability to interact with biological targets and can serve as a scaffold for various pharmacological activities.
  • The butanoic acid moiety may enhance solubility and bioavailability, contributing to the compound's overall efficacy.

Q & A

Q. What are the common synthetic routes for 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid and its derivatives?

Methodological Answer: Synthesis typically involves condensation reactions between benzotriazole precursors and carboxylic acid derivatives. For example:

  • Reaction with aldehydes: A general method involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration .
  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties. For instance, N-((benzyl-1H-1,2,3-triazol-5-yl)methyl) derivatives are synthesized via click chemistry with high regioselectivity .
  • Ester hydrolysis: Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate can be hydrolyzed under basic conditions to yield the free acid .

Key Considerations:

  • Optimize reaction temperature and solvent polarity to avoid side products.
  • Monitor regioselectivity using TLC or HPLC .

Q. How is the purity of synthesized this compound assessed in academic research?

Methodological Answer: Purity is validated using a combination of analytical techniques:

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves impurities, with detection at 254 nm .
  • FTIR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid moiety) .
  • Melting Point Analysis: Sharp melting ranges (e.g., 287.5–293.5°C) indicate high crystallinity and purity .
  • NMR: ¹H/¹³C NMR verifies structural integrity; absence of extraneous peaks confirms purity .

Advanced Research Questions

Q. What strategies are employed to resolve regioselectivity challenges in benzotriazole derivative synthesis?

Methodological Answer: Regioselectivity issues arise due to the tautomeric nature of benzotriazole. Solutions include:

  • Directed metalation: Use directing groups (e.g., -OMe, -COOR) to control substitution patterns during coupling reactions .
  • Protecting groups: Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [Boc] for amines) to direct functionalization .
  • Computational modeling: Predict preferred tautomeric forms using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to guide synthesis .

Case Study:
In the synthesis of 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-methylphenol, regioselectivity was achieved by optimizing reaction pH (neutral conditions favored N2-substitution) .

Q. How can molecular docking studies guide the design of benzotriazole-based antiviral agents?

Methodological Answer: Docking studies identify binding interactions between benzotriazole derivatives and viral targets:

  • Target selection: Focus on viral enzymes (e.g., Enterovirus 3C protease) or host receptors (e.g., NEK2 kinase) .
  • Software: Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.
  • Validation: Compare computed binding energies with experimental EC50 values. For example, a derivative showed a binding energy of −10.5 kJ/mol with NEK2, correlating with antiviral activity (EC50 = 7–11 μM) .

Q. Table 1: Antiviral Activity of Selected Derivatives

CompoundTarget VirusEC50 (μM)Binding Energy (kJ/mol)Reference
Compound 57Enterovirus CVB-27–11-9.8
Compound 3NEK2 kinase19–52-10.5

Q. What crystallographic refinement methods are suitable for benzotriazole derivatives with twinned data?

Methodological Answer: For twinned or high-resolution

  • Software: SHELXL is preferred for small-molecule refinement. Use the TWIN command to handle twinning (e.g., two-fold rotation axis) .
  • Parameters: Refine anisotropic displacement parameters and apply restraints for disordered regions.
  • Validation: Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual electron density .

Case Study:
A benzotriazole derivative with a 1.2 Å resolution dataset was refined using SHELXL, achieving R1 = 3.2% and wR2 = 7.9% .

Q. How are structure-activity relationships (SARs) evaluated for benzotriazole-based compounds?

Methodological Answer: SAR studies involve systematic modifications:

  • Substituent variation: Synthesize derivatives with substituents at N1, C4, or the butanoic acid chain.
  • Biological assays: Test against viral strains (e.g., Picornaviridae) and measure EC50/IC50 values .
  • Statistical analysis: Use linear regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Example:
N-(4-(R-benzotriazol-2-yl)phenyl)-4-R’-benzamides showed enhanced activity with electron-withdrawing groups (e.g., -CF3) at the para position .

Q. How should researchers address discrepancies in spectroscopic data for benzotriazole derivatives?

Methodological Answer: Discrepancies (e.g., NMR peak splitting or IR shifts) may arise from tautomerism or impurities. Solutions include:

  • Variable-temperature NMR: Identify tautomers by observing peak coalescence at elevated temperatures.
  • HPLC-MS: Detect trace impurities (<0.1%) using high-resolution mass spectrometry .
  • X-ray crystallography: Resolve structural ambiguities by determining the solid-state conformation .

Safety Note:
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate and related compounds require handling in a fume hood due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.